Product packaging for 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea(Cat. No.:CAS No. 188558-87-4)

1-Hydroxy-1-(5-methylisoxazol-3-yl)urea

Cat. No.: B574841
CAS No.: 188558-87-4
M. Wt: 157.129
InChI Key: CMJZDSNMNVWJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Hydroxy-1-(5-methylisoxazol-3-yl)urea represents a specialized urea-functionalized isoxazole derivative developed for investigational use in medicinal chemistry and antimicrobial research. This compound belongs to the structurally significant isoxazole-urea hybrid family, which has demonstrated considerable promise in pharmacological applications, particularly as novel antimycobacterial agents with activity against drug-resistant strains. Recent studies indicate that urea derivatives incorporating the 5-methylisoxazole scaffold exhibit potent in vitro activity against Mycobacterium tuberculosis, including both drug-susceptible H37Rv and clinically challenging drug-resistant variants (Molecular Diversity, 2023). The isoxazole ring system represents a privileged structure in medicinal chemistry, ranking among the most prevalent heterocycles in marketed pharmaceuticals and demonstrating diverse biological activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties (Organics, 2024). Researchers are investigating these hybrids particularly for their potential to overcome limitations of current therapeutic regimens. The molecular architecture of this compound incorporates both hydrogen bond donor and acceptor sites, potentially facilitating target engagement through multiple binding interactions. Preliminary biological profiling of structurally related compounds has revealed favorable selectivity indices and minimal cytotoxicity in cell viability assays (Molecular Diversity, 2023). This research compound enables investigation into structure-activity relationships and mechanism of action studies for novel antimicrobial agents. The compound is provided exclusively for research applications in laboratory settings. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O3 B574841 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea CAS No. 188558-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188558-87-4

Molecular Formula

C5H7N3O3

Molecular Weight

157.129

IUPAC Name

1-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C5H7N3O3/c1-3-2-4(7-11-3)8(10)5(6)9/h2,10H,1H3,(H2,6,9)

InChI Key

CMJZDSNMNVWJOW-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N(C(=O)N)O

Synonyms

Urea, N-hydroxy-N-(5-methyl-3-isoxazolyl)- (9CI)

Origin of Product

United States

Theoretical and Computational Investigations of 1 Hydroxy 1 5 Methylisoxazol 3 Yl Urea

Quantum Chemical Studies on Molecular Structure and Electronic Distribution

Quantum chemical studies are essential for understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's reactivity.

Density Functional Theory (DFT) Calculations and Geometric Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometric optimization. This would involve calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. The resulting data would include precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Natural Bond Orbital (NBO) and Mulliken Charge Analyses

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intramolecular and intermolecular bonding. For the title compound, NBO analysis would reveal the delocalization of electron density between filled and unfilled orbitals, indicating the strength of various intramolecular interactions. Mulliken charge analysis, another computational technique, would be used to calculate the partial atomic charges on each atom in the molecule. This information is crucial for understanding the electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index would be calculated to predict the compound's behavior in chemical reactions.

Conformational Analysis and Tautomerism of the 1-Hydroxyurea Moiety

The 1-hydroxyurea moiety is a key functional group that can exist in different spatial arrangements (conformations) and structural isomers (tautomers). A thorough conformational analysis would involve systematically rotating the single bonds within the molecule to identify all possible low-energy conformers. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation. Furthermore, the 1-hydroxyurea group can exhibit tautomerism, existing in equilibrium between the keto and enol forms. Computational studies would be used to determine the relative energies of these tautomers to predict which form is more stable under different conditions.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes and Interaction Specificity

For this compound, molecular docking simulations would be performed against a relevant biological target to predict its binding mode. The simulation would identify the most likely binding pose of the compound within the active site of the protein and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is critical for understanding the basis of the molecule's potential biological activity and for designing more potent analogs.

Identification of Potential Allosteric or Orthosteric Binding Sites

Currently, there is no published research identifying potential allosteric or orthosteric binding sites for this compound. To determine these, computational approaches such as molecular docking and binding site prediction algorithms would be necessary. These methods typically involve docking the ligand against a protein of interest to identify favorable binding poses.

Orthosteric sites are the primary, active binding sites of a protein where the endogenous substrate binds. In contrast, allosteric sites are topographically distinct sites on a protein surface. Ligand binding at an allosteric site can modulate the protein's conformation and activity.

A typical workflow to identify these sites for this compound would involve:

Selection of a relevant protein target.

Use of software like AutoDock, Glide, or GOLD for molecular docking simulations.

Analysis of the resulting docking poses and scoring functions to predict the most likely binding site and mode of interaction.

Further analysis with site prediction tools that use geometric or energy-based methods to locate potential binding pockets on the protein surface.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Behavior

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a ligand-receptor complex, MD simulations can provide insights into:

The stability of the ligand's binding pose.

The conformational changes in both the ligand and the protein upon binding.

The key intermolecular interactions that stabilize the complex.

The calculation of binding free energies.

A hypothetical MD simulation study for this compound would involve setting up a system containing the protein-ligand complex in a simulated physiological environment (water, ions) and running the simulation for a sufficient duration (nanoseconds to microseconds) to observe the dynamic behavior.

In Silico Prediction of Reaction Pathways and Transition States

There is a lack of information regarding the in silico prediction of reaction pathways and transition states for this compound. Such studies typically employ quantum mechanics (QM) methods, often based on Density Functional Theory (DFT), to elucidate the mechanisms of chemical reactions.

These computational investigations can determine:

The most probable reaction mechanisms.

The geometries of transition states.

The activation energies associated with different reaction steps.

For this compound, this could involve studying its metabolic pathways, degradation processes, or its mechanism of action if it were to act as a covalent inhibitor.

Mechanistic Studies of Chemical Transformations Involving 1 Hydroxy 1 5 Methylisoxazol 3 Yl Urea

Reactivity Profile of the 1-Hydroxyurea Group

The 1-hydroxyurea moiety (-NH-CO-N(OH)-) is a versatile functional group known for its role as a reactive oxygen and nitrogen species generator and its susceptibility to redox transformations. researchgate.netscispace.com Its reactivity is central to the biological activity of related compounds, such as the drug hydroxyurea (B1673989). nih.govdrugbank.com

Conversely, the reduction of the hydroxyurea group is also a significant metabolic pathway. The major elimination route for N-hydroxyurea involves its reduction back to urea (B33335). nih.gov Recent studies have identified that this biotransformation can be specifically mediated by the mitochondrial amidoxime (B1450833) reducing component (mARC1) enzyme system. nih.gov

Table 1: Summary of Redox Transformations of the Hydroxyurea Moiety

Transformation Reagents/Conditions Key Intermediates/Products References
Oxidation Chemical or enzymatic oxidants (e.g., heme proteins, metal ions) Nitroxide radical, Nitric Oxide (NO), Nitroxyl (HNO) researchgate.netscispace.comuni-muenchen.de

| Reduction | Mitochondrial amidoxime reducing component (mARC) enzyme system | Urea | nih.gov |

Radicals derived from the hydroxyurea moiety can undergo further intramolecular rearrangements. Computational studies on radicals derived from N-methylhydroxyurea (NMHU) show that the initially formed O-centered radical can rearrange to form several other products. uni-muenchen.de While specific cyclization pathways originating directly from the 1-hydroxyurea group of the title compound are not extensively documented, the generation of reactive intermediates like nitroxide radicals could potentially initiate intramolecular reactions with the appended isoxazole (B147169) ring, depending on the reaction conditions and the specific geometry of the molecule.

Reactions of the 5-Methylisoxazole (B1293550) Ring System

The 5-methylisoxazole ring is a five-membered aromatic heterocycle. Its reactivity is influenced by the presence of two heteroatoms (nitrogen and oxygen) and the methyl substituent. Isoxazoles are generally stable to oxidizing agents, acids, and bases. clockss.org

As a five-membered aromatic ring, the isoxazole nucleus can undergo electrophilic aromatic substitution. clockss.org Theoretical calculations and experimental evidence suggest that electrophilic attack is most favored at the C4 position, which is the most electron-rich carbon on the ring. clockss.orgreddit.com Common electrophilic substitution reactions include nitration and halogenation. clockss.org The 5-methyl group is a weakly activating group and directs electrophiles to the C4 position. The 3-(1-hydroxyurea) substituent's electronic effect would also influence the regioselectivity of this reaction.

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. For instance, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group is displaced by various nucleophiles. rsc.org For 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea, direct nucleophilic substitution on the ring is unlikely without prior modification or activation.

The isoxazole ring is susceptible to cleavage under various conditions, making it a versatile synthetic intermediate.

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can cleave the weak N-O bond, leading to the formation of β-enaminones. mdpi.com These products are versatile precursors for other heterocyclic systems. mdpi.com

Base-Promoted Ring-Opening: Strong bases can deprotonate the C3 or C5 position, initiating ring cleavage. The transition state involves the stretching of the N-O bond, leading to a cyanoenolate or related species. acs.org

Electrophile-Induced Ring-Opening: Certain electrophiles can trigger ring-opening. A notable example is the reaction of 4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor®, which leads to N-O bond cleavage and the formation of α-fluorocyanoketones. researchgate.netorganic-chemistry.orgacs.org

Table 2: Selected Ring-Opening Reactions of the Isoxazole Ring

Reaction Type Conditions Typical Products References
Reductive Cleavage Catalytic Hydrogenation (Pd/C, Raney Ni) β-Enaminones mdpi.com
Base-Catalyzed Opening Strong base (e.g., formate, alkoxide) Cyanoenolates acs.org

| Electrophilic Fluorination | Selectfluor®, MeCN, 80 °C | α-Fluorocyanoketones | researchgate.netorganic-chemistry.orgacs.org |

Mechanistic Insights into Urea Linkage Reactivity

The urea functionality (-NH-CO-NH-) is a cornerstone of many biological molecules and synthetic compounds, primarily due to its ability to form stable hydrogen bonds. nih.gov The C-N bonds within the urea linkage are generally robust, but can be cleaved under specific conditions.

Computational studies on the photochemistry of urea itself show that C-N bond cleavage can occur, particularly through excited triplet states. nih.govaip.org While not a common transformation under typical laboratory conditions, this indicates the potential for bond scission upon energy input.

More targeted approaches have been developed to induce urea bond cleavage. For example, a reaction has been designed where a 2-aminophenylurea derivative reacts with nitric oxide (NO). rsc.org This specific sequence involves N-nitrosation, followed by an intramolecular cyclization to form an acyltriazole, which then hydrolyzes to cleave the urea bond and release a free amine. rsc.org While this mechanism is specific to the ortho-amino-substituted phenylurea scaffold, it demonstrates that the urea linkage can be engineered for controlled cleavage by targeting reactive sites within the molecule. In the context of this compound, the reactivity of the hydroxyurea portion to generate NO could, in principle, lead to complex downstream reactions, although direct intramolecular cleavage of the urea linkage by this pathway has not been reported.

Derivatization Strategies for Structural Diversification

The structural framework of this compound presents multiple opportunities for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization strategies can be broadly categorized based on the reactive sites within the molecule: the N-hydroxyurea moiety and the isoxazole ring. These modifications are instrumental in fine-tuning the compound's physicochemical properties and biological interactions.

A primary approach to diversifying the this compound scaffold involves reactions at the urea functional group. The synthesis of urea derivatives is a well-established field in medicinal chemistry, often involving the reaction of an amine with an isocyanate. researchgate.netnih.gov For the derivatization of a pre-existing urea, such as this compound, modifications can be targeted at the nitrogen atoms or the hydroxyl group.

One common strategy is N-alkylation or N-arylation at the urea nitrogens. However, the presence of the N-hydroxy group introduces a unique reactive site. The hydroxyl group can be a target for various transformations, including O-alkylation and O-acylation, to generate ethers and esters, respectively. These modifications can significantly alter the compound's lipophilicity and hydrogen bonding capacity.

Another key derivatization strategy involves the reaction with isocyanates to form more complex urea structures. While the parent amine, 3-amino-5-methylisoxazole (B124983), is often reacted with an isocyanate to form related urea compounds, derivatization of the intact this compound could also be explored. For instance, reaction with various isocyanates can lead to the introduction of a wide range of substituents on the terminal nitrogen of the urea. researchgate.net The synthesis of N,N'-disubstituted or N,N,N'-trisubstituted unsymmetrical urea derivatives is a widely used method in drug discovery. nih.gov

Furthermore, structural modifications can extend to the isoxazole ring itself. While the core heterocycle is generally stable, reactions involving the methyl group, such as oxidation or halogenation, could provide another avenue for creating novel analogs.

The following tables outline potential derivatization strategies for this compound, with examples of resulting structures. These examples are based on established chemical transformations of urea and isoxazole derivatives.

Table 1: Derivatization at the N-Hydroxyurea Moiety

This table illustrates potential modifications targeting the N-hydroxy and urea functionalities of the parent compound.

Modification Type Reagent/Condition General Product Structure Example Substituent (R)
O-AlkylationAlkyl halide, Base-CH₃, -CH₂CH₃
O-AcylationAcyl chloride, Base-C(O)CH₃, -C(O)Ph
N-AlkylationAlkyl halide, Base-CH₃, -CH₂Ph
Reaction with IsocyanateR-N=C=O-C(O)NH-Ph, -C(O)NH-CH₂CH₃

Table 2: Derivatization via Reaction with Isocyanates

This table provides specific examples of derivatives that could be synthesized from the reaction of a related amine precursor with various isocyanates, a common method for producing urea derivatives. researchgate.netnih.gov

Derivative Name Isocyanate Reagent Resulting Structure
1-Ethyl-3-(5-methylisoxazol-3-yl)ureaEthyl isocyanate
1-(4-Chlorophenyl)-3-(5-methylisoxazol-3-yl)urea4-Chlorophenyl isocyanate
1-(3,4-Dichlorophenyl)-3-(5-methylisoxazol-3-yl)urea3,4-Dichlorophenyl isocyanate

Note: The structures in this table represent dehydroxylated analogues for illustrative purposes of common urea synthesis.

The synthesis of such derivatives often involves straightforward reaction conditions, for example, stirring the amine precursor with the corresponding isocyanate in a suitable solvent at room temperature. nih.gov The exploration of these derivatization pathways is crucial for developing a comprehensive understanding of the chemical space around this compound and for identifying analogs with potentially enhanced properties.

Structure Activity Relationship Sar Studies for 1 Hydroxy 1 5 Methylisoxazol 3 Yl Urea and Its Analogs

Influence of the 1-Hydroxy Group on Molecular Recognition

The 1-hydroxy group is a versatile hydrogen-bonding participant, capable of acting as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs of electrons). This duality allows it to form complex and highly specific hydrogen bonding networks with amino acid residues at a receptor's active site. pocketdentistry.comnih.gov The formation of multiple, cooperative hydrogen bonds can significantly enhance binding affinity and stability. acs.org

For instance, the hydroxyl group can engage in direct hydrogen bonding with residues such as serine, threonine, or tyrosine, or with the peptide backbone of a protein. researchgate.net It can also participate in water-mediated hydrogen bonds, where a water molecule acts as a bridge between the hydroxyl group and the receptor site. acs.org The strength and geometry of these interactions are crucial for precise molecular recognition. nih.gov The presence of the hydroxyl group, compared to a simple hydrogen atom, introduces additional points of interaction, often leading to a substantial increase in potency.

Table 1: Hydrogen Bonding Capabilities of Key Functional Groups

Functional Group Potential Role Example Interaction Site
1-Hydroxy (-OH) Donor & Acceptor Serine, Aspartate, Backbone Carbonyl/Amide
Urea (B33335) Carbonyl (C=O) Acceptor Arginine, Backbone Amide
Urea N-H Donor Aspartate, Glutamate, Backbone Carbonyl
Isoxazole (B147169) Nitrogen Acceptor Water, Backbone Amide

| Isoxazole Oxygen | Acceptor | Water, Backbone Amide |

The 1-hydroxy group can significantly influence the molecule's conformation by forming intramolecular hydrogen bonds. An intramolecular hydrogen bond between the hydroxyl group's hydrogen and the urea carbonyl oxygen or the isoxazole ring's nitrogen can restrict the rotation around the N-C and N-N bonds. nih.gov This restriction reduces the molecule's conformational flexibility, "pre-organizing" it into a specific shape that may be more favorable for binding to its target. nih.gov

Substituent Effects on the 5-Methylisoxazole (B1293550) Moiety

The 5-methylisoxazole ring serves as a key structural scaffold and recognition element. Modifications to this ring, including the position of the methyl group and bioisosteric replacement of the entire ring, are critical for modulating activity. nih.govrsc.org

The methyl group at the 5-position of the isoxazole ring influences the molecule's properties through both electronic and steric effects. As an electron-donating group, the methyl substituent can increase the electron density of the isoxazole ring, which may alter its aromatic character and its ability to participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues in the binding pocket. researchgate.netresearchgate.net

The position of substituents on the isoxazole ring is crucial. Electrophilic substitution on an isoxazole ring is known to favor the 4-position. reddit.com Moving the methyl group from the 5-position to the 4-position would alter the molecule's electronic profile and shape, likely impacting binding affinity. Introducing other groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups, can dramatically alter the ring's electronic properties (from electron-donating to electron-withdrawing), which in turn affects its interactions and metabolic stability. nih.gov

Table 2: Predicted Electronic Effects of Substituents on the Isoxazole Ring

Substituent (at C5) Electronic Effect Potential Impact on Interaction
-CH₃ (Methyl) Electron-Donating May enhance π-π stacking
-Cl (Chloro) Electron-Withdrawing Can form halogen bonds, alters dipole moment
-CF₃ (Trifluoromethyl) Strongly Electron-Withdrawing Reduces pKa, may alter metabolic profile

| -OCH₃ (Methoxy) | Electron-Donating | Can act as H-bond acceptor, increases polarity |

Bioisosteric replacement is a strategy used in drug design to substitute one functional group (or in this case, a whole ring) with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. drughunter.com The isoxazole ring can be replaced by a variety of other five- or six-membered heterocyclic rings to probe the importance of its specific geometry, hydrogen bonding capacity, and electronic nature. nih.gov

Common bioisosteres for the isoxazole ring include oxadiazoles, triazoles, pyrazoles, and thiazoles. uniroma1.itresearchgate.net For example, replacing the isoxazole with a 1,2,4-oxadiazole would change the position of the heteroatoms, altering the hydrogen bond acceptor field and the dipole moment of the molecule, which could lead to a different binding orientation or affinity. Such replacements are crucial for optimizing a compound's profile, potentially improving metabolic stability by removing a site of metabolism or enhancing solubility. drughunter.com

Modifications of the Urea Linkage and Terminal Substituents

The urea linkage is a cornerstone of the molecule's structure, acting as a rigid and effective hydrogen-bonding unit. nih.govmdpi.com Modifications to this linker and the substituents attached to its terminal nitrogen are common strategies for optimizing activity.

Furthermore, the urea moiety itself can be modified. A common bioisosteric replacement is the thiourea (B124793) group, where the carbonyl oxygen is replaced by a sulfur atom. researchgate.net This change alters the geometry, electronic properties, and hydrogen-bonding characteristics of the linker. While the fundamental ability to form hydrogen bonds is retained, the strength and directionality may differ, and the increased lipophilicity of the thiourea can impact the compound's pharmacokinetic profile.

Table 3: Structure-Activity Relationships of Urea Modifications

Modification Rationale Potential Outcome
Terminal N-Alkylation Probe steric and hydrophobic interactions Increased potency if hydrophobic pocket is present
Terminal N-Arylation Introduce aromatic interactions (e.g., π-π stacking) Enhanced binding affinity through specific interactions
Urea to Thiourea Alter H-bond geometry and lipophilicity Modified potency and pharmacokinetic profile

| Urea Alkylation | Disrupt planarity, increase solubility | Decreased melting point, altered conformation and activity nih.gov |

Impact of Alkyl and Aryl Substitutions on Urea Nitrogens

The urea moiety is a critical component of many biologically active compounds, largely due to its ability to form stable hydrogen bonds with protein targets. nih.gov Modifications to the nitrogen atoms of the urea group in analogs of 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea can significantly influence potency, selectivity, and pharmacokinetic properties.

Systematic substitutions on the terminal nitrogen of the urea group have been a key focus of SAR studies. In related N-(isoxazolyl)-N'-phenylurea series, the nature of the substituent on the phenyl ring plays a pivotal role in determining activity. For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, it was found that an electron-rich fused ring system attached to the phenyl group was beneficial for antiproliferative activity. nih.gov

The introduction of various alkyl and aryl groups can affect several parameters:

Steric Hindrance: Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the target protein or decrease activity by preventing the molecule from fitting into the active site.

Electronic Effects: Electron-donating or electron-withdrawing groups on an aryl substituent can modulate the hydrogen-bonding capability of the urea NH protons, thereby affecting target engagement. nih.gov

The table below summarizes hypothetical SAR data for substitutions on the terminal urea nitrogen (R), based on common findings in related urea-containing compounds.

Compound IDR GroupRelative PotencyObservations
Parent H1xBaseline activity.
A-1 Methyl1.5xSmall alkyl group may fill a small hydrophobic pocket.
A-2 Phenyl5xAryl group provides additional binding interactions (e.g., pi-stacking).
A-3 4-Fluorophenyl7xElectron-withdrawing group can enhance H-bonding of urea.
A-4 4-Methoxyphenyl6xElectron-donating group may also be favorable depending on the target's electronic environment.
A-5 tert-Butyl0.5xLarge, bulky group may cause steric clash, reducing activity.

Linker Scaffolding Alterations (e.g., thiourea, sulfonamide, amide, ester)

Replacing the urea linker with other functional groups, a strategy known as bioisosteric replacement, is a common approach in medicinal chemistry to improve compound properties while retaining key binding interactions. nih.gov The urea moiety is an excellent hydrogen bond donor-acceptor, but it can be susceptible to metabolic degradation and may contribute to poor solubility.

Thiourea: Replacing the carbonyl oxygen with sulfur to create a thiourea analog can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability. avcr.cz While the geometry is similar, the sulfur atom is less electronegative than oxygen, which weakens its hydrogen bond accepting ability but can improve other properties like membrane permeability.

Sulfonamide: A sulfonamide group is another common urea bioisostere. It introduces a different three-dimensional geometry and hydrogen bonding pattern, which can lead to altered target affinity and selectivity.

Amide/Ester: Replacing the entire hydroxyurea (B1673989) group with amide or ester functionalities represents a more significant alteration. These changes can drastically affect the molecule's ability to chelate metal ions, a common mechanism for hydroxyurea-based inhibitors. Such modifications are explored when the core binding hypothesis needs to be re-evaluated or to escape patent space. Heterocyclic rings like oxadiazoles are also frequently used as metabolically stable bioisosteres for amides and esters. drughunter.comresearchgate.net

The following table illustrates the potential impact of replacing the urea linker.

Linker TypeKey FeaturesPotential AdvantagesPotential Disadvantages
Urea Planar, H-bond donor/acceptorStrong target bindingPoor solubility, metabolic instability
Thiourea Similar geometry to ureaImproved metabolic stability, altered electronicsWeaker H-bond acceptor, potential toxicity
Sulfonamide Tetrahedral geometryDifferent binding interactions, potentially improved PKSignificant change in shape and electronics
Amide H-bond donor/acceptorCan maintain key interactionsLoss of N-hydroxy chelation group

Scaffold Hopping and Pharmacophore Elucidation

Scaffold hopping is a drug design strategy that aims to identify new molecular cores that are structurally different from a known active compound but retain the same biological activity. nih.gov This is achieved by preserving the essential three-dimensional arrangement of chemical features required for binding to the biological target, known as the pharmacophore.

For inhibitors based on the this compound scaffold, the key pharmacophoric features likely include:

A hydrogen bond acceptor (the urea carbonyl or isoxazole nitrogen).

Two hydrogen bond donors (the urea NH and OH groups).

A metal-chelating group (the N-hydroxyurea moiety).

A hydrophobic/aromatic feature (the 5-methylisoxazol ring).

Pharmacophore models can be developed using computational software based on a set of known active molecules. nih.gov These models then serve as 3D search queries to screen large chemical databases for novel scaffolds that match the required features. nih.govmdpi.com For example, the isoxazole ring could be replaced by other five- or six-membered heterocycles like pyrazole, oxazole, or pyridine, which could offer improved properties or novel intellectual property. nih.gov The goal is to discover a new chemotype that maintains the crucial interactions with the target but has a different core structure, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity using mathematical models. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of this compound analogs, a QSAR study would involve:

Data Collection: A dataset of synthesized analogs with their measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various physicochemical properties and structural features (descriptors) are calculated for each molecule. These can include lipophilicity (logP), molar refractivity, electronic properties (Hammett constants), and topological indices. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds.

A hypothetical QSAR equation for this series might look like: log(1/IC₅₀) = a(logP) - b(Molar Volume) + c*(Dipole Moment) + d

The contour maps generated from 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), can provide visual insights into how different steric and electrostatic fields around the molecule influence activity, guiding further structural modifications. nih.gov Such models have been successfully applied to other series of isoxazole derivatives to identify the structural requirements for potent biological activity. nih.gov

Future Research Trajectories and Interdisciplinary Applications

Development of Advanced Analogues and Prodrug Strategies

The future development of 1-Hydroxy-1-(5-methylisoxazol-3-yl)urea will likely focus on the synthesis of advanced analogues and the implementation of prodrug strategies to optimize its pharmacokinetic and pharmacodynamic profiles.

Advanced Analogues: The creation of new analogues will be a key area of research. rsc.orgresearchgate.net Structural modifications to the 5-methylisoxazole (B1293550) ring or the hydroxyurea (B1673989) side chain can lead to compounds with improved potency, selectivity, and metabolic stability. researchgate.netnih.gov For instance, substituting the methyl group with other alkyl or aryl groups could modulate lipophilicity and target engagement. nih.gov The synthesis of fused heterocyclic systems, where the isoxazole (B147169) ring is combined with other rings, could also yield novel compounds with unique biological activities. mdpi.com Researchers are increasingly interested in synthetic methods that allow for the creation of large libraries of diverse molecules for high-throughput screening. mdpi.com

Prodrug Strategies: Prodrug design is a well-established method for overcoming issues such as poor solubility, instability, or non-specific toxicity. nih.govresearchgate.net For this compound, a prodrug approach could involve masking the hydrophilic hydroxyurea group with a promoiety. nih.gov This could enhance membrane permeability and facilitate oral absorption. These promoieties would be designed to be cleaved by specific enzymes at the target site, releasing the active drug. baranlab.org For example, ester or carbonate linkages could be employed, which are susceptible to enzymatic hydrolysis in the body. baranlab.org Another advanced approach is the development of stimuli-responsive prodrugs, which release the active compound in response to specific triggers like pH changes or the presence of certain enzymes, offering a high degree of spatiotemporal control. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs based on the this compound scaffold. nih.govnovartis.com These computational tools can significantly accelerate the identification of promising new analogues.

Property Prediction: ML models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of virtual compounds before they are synthesized. nih.gov

Generative Design: Deep learning architectures, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel molecular structures with desired properties. nih.govresearchgate.net

Scaffold Hopping: AI algorithms can suggest new chemical scaffolds that mimic the biological activity of the parent compound but have different core structures, potentially leading to new intellectual property. springernature.com

The use of AI is not limited to just designing new molecules. It can also be used to devise and optimize synthetic routes, making the production of these compounds more efficient and sustainable. researchgate.netmdpi.com

Exploration of Applications Beyond Medicinal Chemistry (e.g., Materials Science)

While the primary focus for isoxazole derivatives has been in medicinal chemistry, their unique chemical properties make them attractive for applications in other fields, such as materials science. benthamdirect.comingentaconnect.com The isoxazole ring system has been explored for its potential use in:

Organic Electronics: Isoxazole-containing compounds have been investigated as components in semiconductors and dye-sensitized solar cells due to their electronic and optical properties. ingentaconnect.comresearchgate.net

Liquid Crystals: The rigid structure of the isoxazole ring can be incorporated into molecules designed to exhibit liquid crystalline phases. benthamdirect.comingentaconnect.com

High-Energy Materials: The nitrogen-oxygen bond in the isoxazole ring can release a significant amount of energy upon decomposition, making these compounds of interest as high-energy materials. benthamdirect.comingentaconnect.com

Future research could explore the polymerization of this compound or its derivatives to create novel polymers with unique thermal, optical, or mechanical properties. researchgate.net The hydroxyurea moiety, with its ability to form hydrogen bonds, could contribute to the self-assembly and network formation of these materials.

Synergistic Combination of Experimental and Computational Methodologies

The future of research on this compound will increasingly rely on a synergistic combination of experimental and computational approaches. nih.gov This integrated strategy allows for a more rational and efficient exploration of the compound's potential.

A typical workflow would involve:

In Silico Screening: Computational tools, such as molecular docking, are used to predict how a library of virtual analogues might interact with a specific biological target. nih.govnih.govacs.org

Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory. nih.gov

In Vitro Evaluation: The synthesized compounds are tested for their biological activity in cell-based or biochemical assays. researchgate.net

Structure-Activity Relationship (SAR) Analysis: The experimental data is then used to refine the computational models, leading to a new cycle of design and testing. nih.gov

This iterative cycle of computational design and experimental validation can significantly reduce the time and cost associated with the discovery of new lead compounds. researchgate.net Molecular dynamics (MD) simulations can also provide detailed insights into the binding mechanisms of these compounds at an atomic level. nih.govresearchgate.net

Uncovering Novel Therapeutic Potentials and Biological Roles

While existing research has highlighted the potential of isoxazole derivatives in areas like anticancer and anti-inflammatory applications, there is a vast, unexplored landscape of other therapeutic possibilities. nih.govbenthamdirect.comespublisher.com Future research will likely focus on screening this compound and its analogues against a wider range of biological targets.

Emerging areas of interest for isoxazole-based compounds include:

Neurodegenerative Diseases: Some isoxazole derivatives have shown neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's or Parkinson's disease. rsc.orgresearchgate.net

Infectious Diseases: The isoxazole scaffold is present in some antibacterial and antifungal agents, and new derivatives could be developed to combat drug-resistant pathogens. nih.govmdpi.com

Targeted Therapies: As our understanding of disease pathways deepens, there is an opportunity to design isoxazole-based molecules that inhibit specific enzymes or protein-protein interactions involved in disease. nih.govnih.govespublisher.com For example, recent studies have identified isoxazole-based compounds as potent inhibitors of Toll-like receptor 8 (TLR8), which is implicated in autoimmune diseases. nih.gov

The following table provides a summary of potential research directions for this compound.

Research AreaKey ObjectivesPotential Methodologies
Analogue Development Enhance potency, selectivity, and pharmacokinetic properties.Parallel synthesis, structure-activity relationship (SAR) studies, bioisosteric replacement. nih.govnih.gov
Prodrug Design Improve solubility, stability, and targeted delivery.Enzymatically cleavable linkers, stimuli-responsive systems. nih.govnih.gov
AI/ML Integration Accelerate discovery of novel compounds and optimize properties.Generative models, predictive QSAR, automated synthesis planning. nih.govspringernature.com
Materials Science Explore non-medicinal applications.Polymerization studies, investigation of electronic and optical properties. benthamdirect.comresearchgate.net
Computational-Experimental Synergy Rationalize drug design and understand mechanisms of action.Molecular docking, molecular dynamics (MD) simulations, in vitro assays. nih.govacs.org
Novel Therapeutics Identify new biological targets and disease applications.High-throughput screening, phenotypic screening, target-based assays. rsc.orgnih.gov

Q & A

Basic: What synthetic methodologies are reported for urea derivatives containing 5-methylisoxazole moieties?

Answer:
The synthesis of 5-methylisoxazol-3-yl urea derivatives typically involves coupling reactions between isoxazole-containing amines and carbonyl sources. For example:

  • Method A : Reacting 5-methylisoxazol-3-amine with an activated carbonyl (e.g., triphosgene or carbonyldiimidazole) in anhydrous THF under reflux (5–6 hours) .
  • Method B : Using cyanamide and tert-butyl hydroperoxide (TBHP) as catalysts in DMF at 50°C, followed by purification via acid precipitation (yields 34.9–45.4%) .
    Key steps include monitoring reaction progress via TLC and characterizing products using 1^{1}H/13^{13}C NMR and HRMS.

Basic: How is structural confirmation performed for 5-methylisoxazol-3-yl urea derivatives?

Answer:

  • NMR Spectroscopy : Distinct signals include:
    • 1^{1}H NMR: Isoxazole protons at δ 5.70–6.32 ppm (s, 1H) and urea NH protons at δ 8.84–9.80 ppm (br, 1H) .
    • 13^{13}C NMR: Isoxazole C=O at δ 158–168 ppm and urea carbonyl at δ 152–159 ppm .
  • Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M+H]+^+ for C15_{15}H22_{22}N3_3O2_2: calculated 276.1712, observed 276.1721) .

Advanced: How can reaction yields be optimized for sterically hindered urea derivatives?

Answer:

  • Catalyst Selection : Use TBHP or AIBN to enhance radical-mediated coupling for sterically congested substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of adamantyl or aryl substituents .
  • Temperature Control : Gradual heating (e.g., 50°C → reflux) prevents decomposition of thermally sensitive intermediates .
    Contradictory yield data (e.g., 24.5% vs. 45.4% for similar substrates) may arise from differences in steric bulk or purification protocols .

Advanced: How are biological activities of 5-methylisoxazol-3-yl ureas evaluated in preclinical studies?

Answer:

  • Anti-Tuberculosis Assays : Compounds are screened against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <1 μg/mL indicate potency) .
  • Receptor Binding : For nicotinic acetylcholine receptor (α7 nAChR) modulation, electrophysiological patch-clamp studies in neuronal cells assess EC50_{50} values (e.g., PNU-120596 enhances choline-induced currents by 10-fold) .
  • SAR Analysis : Modifying the urea substituent (e.g., adamantyl vs. phenyl) correlates with improved metabolic stability or target affinity .

Advanced: What computational strategies predict the stability of 5-methylisoxazol-3-yl ureas in physiological conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the urea linkage at pH 7.4 to estimate half-life .
  • DFT Calculations : Evaluate electron density at the urea carbonyl to predict susceptibility to enzymatic degradation (e.g., lower LUMO energy correlates with faster hydrolysis) .
    Contradictions between predicted and experimental stability may arise from solvent effects or protein binding not modeled in silico .

Basic: What analytical techniques resolve impurities in synthesized 5-methylisoxazol-3-yl ureas?

Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate unreacted amines or byproducts .
  • X-ray Crystallography : Resolve regioisomeric impurities (e.g., 3-methyl vs. 5-methyl substitution) via unit cell parameter comparison .

Advanced: How do electronic effects of substituents influence the urea carbonyl’s reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the aryl ring increase urea carbonyl electrophilicity, accelerating nucleophilic attack (e.g., hydrolysis rate increases 3-fold with para-NO2_2) .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups reduce reactivity, enhancing stability in acidic media (e.g., t1/2_{1/2} >24 hours at pH 2) .

Basic: What safety precautions are recommended for handling 5-methylisoxazol-3-yl ureas?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Category 2) .
  • Spill Management : Absorb solids with vermiculite and neutralize liquid spills with 10% acetic acid .

Advanced: How are structure-activity relationships (SAR) modeled for isoxazole-urea hybrids?

Answer:

  • 3D-QSAR : CoMFA or CoMSIA maps steric/electrostatic fields to correlate substituent position with bioactivity (e.g., adamantyl at R1_1 improves anti-TB potency by 50%) .
  • Docking Studies : AutoDock Vina predicts binding poses to targets (e.g., InhA enoyl-ACP reductase for anti-TB activity; docking score ≤-9.0 kcal/mol indicates high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.